molecular formula C16H21FN2O3 B7077362 (2-Ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone

(2-Ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone

Cat. No.: B7077362
M. Wt: 308.35 g/mol
InChI Key: CULVTHNWDNTBQM-UHFFFAOYSA-N
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Description

(2-Ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl ring, a fluoropyridine moiety, and a piperidine ring, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a fluorinating agent.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final Coupling Reaction: The final step involves coupling the cyclopropyl, fluoropyridine, and piperidine intermediates through a condensation reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethoxycyclopropyl)-[3-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone
  • (2-Ethoxycyclopropyl)-[3-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone
  • (2-Ethoxycyclopropyl)-[3-(3-iodopyridin-2-yl)oxypiperidin-1-yl]methanone

Uniqueness

(2-Ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone is unique due to the presence of the fluoropyridine moiety, which can impart distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs

Properties

IUPAC Name

(2-ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-2-21-14-9-12(14)16(20)19-8-4-5-11(10-19)22-15-13(17)6-3-7-18-15/h3,6-7,11-12,14H,2,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULVTHNWDNTBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1C(=O)N2CCCC(C2)OC3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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